3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione
Description
3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is a chemical compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with oxygen and sulfur atoms, making it an oxathiane derivative
Properties
CAS No. |
2648957-28-0 |
|---|---|
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the reaction of a suitable precursor with reagents that introduce the hydroxymethyl and dione functionalities. One common method involves the reaction of a thiol with an epoxide under acidic conditions to form the oxathiane ring. Subsequent oxidation steps introduce the dione functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dione functionality can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)-1,4-dioxane-4,4-dione: Similar structure but with two oxygen atoms in the ring.
3-(hydroxymethyl)-1,4-thioxane-4,4-dione: Similar structure but with a sulfur atom in place of one oxygen atom.
Uniqueness
3-(hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
